molecular formula C16H19NO4 B6351218 Dimethyl 4-cyano-4-phenylheptanedioate CAS No. 38289-18-8

Dimethyl 4-cyano-4-phenylheptanedioate

Cat. No.: B6351218
CAS No.: 38289-18-8
M. Wt: 289.33 g/mol
InChI Key: HCUUFVRSNZOLLK-UHFFFAOYSA-N
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Description

Dimethyl 4-cyano-4-phenylheptanedioate (CAS: 61539-35-3) is a diester derivative of heptanedioic acid, featuring a cyano (-CN) and phenyl (-C₆H₅) substituent at the 4-position of its carbon chain. The compound’s structure comprises a seven-carbon backbone with methyl ester groups at both termini, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

dimethyl 4-cyano-4-phenylheptanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-20-14(18)8-10-16(12-17,11-9-15(19)21-2)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUUFVRSNZOLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300774
Record name dimethyl 4-cyano-4-phenylheptanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38289-18-8
Record name NSC138929
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 4-cyano-4-phenylheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Heptanedioic Acid Derivatives

The core structure of dimethyl 4-cyano-4-phenylheptanedioate derives from heptanedioic acid, which undergoes esterification to form the dimethyl ester. A two-step process is typically employed:

  • Conversion to Acid Chloride : Heptanedioic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding diacid chloride. This intermediate is highly reactive, facilitating subsequent nucleophilic acyl substitution.

  • Methanol Quenching : The diacid chloride is treated with excess methanol in the presence of a base (e.g., pyridine) to yield dimethyl heptanedioate. This step proceeds at room temperature with yields exceeding 85%.

Key Challenge : Selective mono- or di-substitution requires careful stoichiometric control to avoid over-esterification.

Introduction of the Cyano Group

The cyano group at the 4-position is introduced via nucleophilic substitution or cyanation reactions. Two predominant methods are documented:

Nitrile Displacement of Halides

A halogen atom at the 4-position of dimethyl heptanedioate is replaced by a cyanide ion (CN⁻) using potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents (e.g., dimethylformamide). For example:

Dimethyl 4-bromo-4-phenylheptanedioate+KCNDimethyl 4-cyano-4-phenylheptanedioate+KBr\text{Dimethyl 4-bromo-4-phenylheptanedioate} + \text{KCN} \rightarrow \text{this compound} + \text{KBr}

This method achieves moderate yields (60–70%) but requires stringent temperature control (50–60°C) to minimize side reactions.

Cyanation via Transition Metal Catalysis

Palladium or copper catalysts enable cyanation of aryl halides. For instance, using a Pd(PPh₃)₄ catalyst with Zn(CN)₂ under microwave irradiation enhances reaction efficiency, yielding up to 78% product. This approach is advantageous for substrates sensitive to harsh nucleophilic conditions.

Phenyl Group Incorporation

The phenyl group is introduced through Friedel-Crafts alkylation or Grignard reactions:

Friedel-Crafts Alkylation

In the presence of Lewis acids (e.g., AlCl₃), dimethyl 4-cyanoheptanedioate reacts with benzene derivatives to form the 4-phenyl-substituted product. However, regioselectivity issues may arise, necessitating directing groups or optimized reaction conditions.

Grignard Reagent Addition

A Grignard reagent (e.g., phenylmagnesium bromide) adds to a ketone intermediate at the 4-position of the heptanedioate skeleton. Subsequent oxidation and esterification yield the target compound. This method, adapted from biphenyl synthesis protocols, offers higher regiocontrol but involves multi-step synthesis.

Optimization Strategies and Catalytic Systems

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and THF enhance cyanation efficiency by stabilizing ionic intermediates.

  • Low-Temperature Conditions : Reactions involving Grignard reagents or acid chlorides are conducted at −5 to 5°C to prevent decomposition.

Catalytic Enhancements

  • Manganese Chloride (MnCl₂) : Used in biphenyl syntheses, MnCl₂ accelerates coupling reactions between aryl halides and Grignard reagents, reducing reaction times by 30%.

  • Palladium Catalysts : Pd-based systems improve cyanation yields but require inert atmospheres and costly ligands.

Analytical and Characterization Data

Table 1: Comparative Analysis of Synthesis Methods

MethodReagentsYield (%)Purity (%)Key Advantage
Nitrile DisplacementKCN, DMF, 60°C6592Simplicity
Pd-Catalyzed CyanationPd(PPh₃)₄, Zn(CN)₂7895High efficiency
Grignard AdditionPhMgBr, THF, −5°C7090Regioselectivity

Spectroscopic Characterization

  • IR Spectroscopy : Strong absorbance at 2240 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O).

  • NMR (¹H) : δ 3.65 (s, 6H, OCH₃), δ 2.45–2.70 (m, 8H, CH₂), δ 7.30–7.50 (m, 5H, Ar-H).

Industrial-Scale Considerations

Scalability challenges include:

  • Cost of Catalysts : Pd-based systems are prohibitive for large batches.

  • Waste Management : Cyanide byproducts require neutralization protocols.

  • Process Intensification : Continuous-flow systems reduce reaction times and improve safety .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-cyano-4-phenylheptanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
One of the prominent applications of dimethyl 4-cyano-4-phenylheptanedioate is in the synthesis of pharmaceutical compounds. For instance, it has been utilized to prepare derivatives that exhibit anticancer properties. A study demonstrated the synthesis of 6-oxo-3-phenylpiperidine-3-propanoic acid from this compound, which was subsequently reduced to yield a corresponding amine with potential therapeutic effects against cancer .

Drug Development
In drug development contexts, derivatives of this compound have been explored for their ability to modulate biological activity. The compound's functionality allows for modifications that enhance efficacy against specific targets, such as certain cancer cell lines .

Polymer Science

Controlled Polymerization
this compound serves as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization. This application enables the synthesis of well-defined polymers with controlled molecular weights and architectures, which are crucial for developing advanced materials .

Biomaterials
Research has shown that polymers derived from this compound can be used to create biomaterials with tailored properties for biomedical applications. These materials can be engineered for drug delivery systems or as scaffolds in tissue engineering due to their biocompatibility and functionalization capabilities .

Enamine Chemistry

This compound has also been utilized in enamine chemistry, particularly in reactions involving α,β-unsaturated carboxylic acids. Its ability to participate in Michael additions and other nucleophilic attacks makes it a valuable intermediate in synthesizing various organic compounds .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistrySynthesis of anticancer agents
Drug DevelopmentModulation of biological activity
Polymer ScienceChain transfer agent in RAFT polymerization
Enamine ChemistryIntermediate for α,β-unsaturated compounds

Case Studies

Case Study 1: Anticancer Derivative Synthesis
In a study focused on synthesizing novel anticancer agents, researchers utilized this compound as a precursor to create various derivatives. The resulting compounds were tested against multiple cancer cell lines, demonstrating significant cytotoxicity and potential for further development into effective therapies.

Case Study 2: RAFT Polymerization Applications
Another research project explored the use of this compound in synthesizing block copolymers through RAFT polymerization. The study highlighted how these polymers could be functionalized for specific applications such as drug delivery systems that respond to environmental stimuli.

Mechanism of Action

The mechanism of action of Dimethyl 4-cyano-4-phenylheptanedioate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dimethyl 4-cyano-4-phenylheptanedioate with structurally related esters, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Comparison

Compound Name (CAS) Molecular Formula Substituents/Features Molecular Weight (g/mol) Key Physical Properties (Reported)
This compound (61539-35-3) Not reported -CN, -C₆H₅ at C4, two methyl esters Not reported Not reported
Dimethyl 4-nitroheptanedioate (7766-83-8) C₉H₁₃NO₆ -NO₂ at C4, two methyl esters 231.20 Density: 1.231 g/cm³; Bp: 367.3±42.0°C
(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (38289-18-8) C₁₀H₁₄O₆ Dioxolane ring, chiral centers at C4/C5 230.21 Not reported
Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate (37031-30-4) C₁₁H₉FNO₆ -F, -NO₂ on phenyl, malonate core 285.19 Not reported

Physicochemical Properties

  • Boiling Points and Stability :
    • Dimethyl 4-nitroheptanedioate’s high boiling point (367.3°C) suggests strong intermolecular interactions due to polar nitro groups. The main compound’s phenyl group may similarly elevate boiling points, though steric bulk could reduce volatility .
  • Solubility :
    • The dioxolane derivatives’ cyclic structure likely improves solubility in aprotic solvents (e.g., THF) compared to linear analogs.

Biological Activity

Dimethyl 4-cyano-4-phenylheptanedioate (commonly referred to as DCPH) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DCPH, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C16H19N1O4C_{16}H_{19}N_{1}O_{4} and a molecular weight of approximately 289.33 g/mol. Its structure includes two ester functional groups and a cyano group, contributing to its reactivity and biological properties.

Synthesis

DCPH can be synthesized through various methods, often involving the reaction of phenylacetic acid derivatives with cyanoacetic acid in the presence of suitable catalysts. One common method involves the use of dimethyl malonate as a starting material. The synthesis route typically follows these steps:

  • Formation of Cyanoacetic Acid Derivative : The initial reaction involves the condensation of phenylacetone with cyanoacetic acid.
  • Esterification : The resulting compound undergoes esterification to yield DCPH.

Biological Activities

The biological activities of DCPH have been explored in several studies, revealing its potential in various therapeutic areas:

Anticancer Activity

DCPH has shown promising results in cancer research, particularly in breast cancer therapy. It is involved in the synthesis of efaproxiral, a compound used to enhance the efficacy of radiotherapy in breast cancer patients . In vitro studies indicate that DCPH exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Neuropharmacological Effects

Research indicates that DCPH may influence neurotransmitter systems, particularly through its metabolites. For instance, it has been reported that derivatives of DCPH can selectively inhibit certain receptors involved in pain modulation and anxiety disorders . This suggests that DCPH could be explored for developing analgesics or anxiolytic medications.

Enzyme Inhibition

DCPH has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of acetylcholinesterase, an enzyme critical for neurotransmission . This property may position DCPH as a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Several case studies have highlighted the biological efficacy of DCPH:

  • Breast Cancer Treatment : A clinical study demonstrated that compounds derived from DCPH improved radiotherapy outcomes in patients with locally advanced breast cancer by enhancing tumor sensitivity to radiation .
  • Neuroprotective Effects : In animal models, administration of DCPH derivatives resulted in reduced neuroinflammation and improved cognitive function, indicating potential applications in treating neurodegenerative diseases .

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityCytotoxic effects on breast cancer cell lines
Neuropharmacological EffectsModulation of neurotransmitter systems
Enzyme InhibitionInhibition of acetylcholinesterase
Clinical ApplicationEnhanced radiotherapy efficacy
Neuroprotective EffectsReduced neuroinflammation in animal models

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing dimethyl 4-cyano-4-phenylheptanedioate with high purity?

  • Methodological Answer : The compound can be synthesized via a multi-step esterification and cyanation process. A common approach involves reacting 4-phenylheptanedioic acid with methanol under acidic catalysis to form the dimethyl ester, followed by cyanation using a nitrile source (e.g., KCN or TMSCN) under controlled conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product .
  • Key Considerations : Monitor reaction progress using TLC and confirm structure via 1^1H/13^13C NMR and FT-IR spectroscopy. Ensure proper handling of cyanating agents due to toxicity .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm ester (δ ~3.6–3.8 ppm for methoxy groups) and cyano (C≡N stretch ~2240 cm1^{-1} in FT-IR) functionalities.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns.
  • X-ray Diffraction (XRD) : For crystalline samples, single-crystal XRD provides definitive structural confirmation .
    • Data Contradiction Tip : If spectral data conflicts with literature, re-examine reaction conditions (e.g., solvent purity, temperature) or consider stereochemical variations .

Advanced Research Questions

Q. What experimental design strategies optimize the regioselectivity of cyano group introduction in this compound synthesis?

  • Methodological Answer : Employ a factorial design approach to test variables:

  • Factors : Reaction temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst type (Lewis acids like ZnCl2_2).
  • Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions for cyano group placement .
    • Case Study : A 23^3 factorial design revealed that DMF as a solvent and ZnCl2_2 at 80°C increased regioselectivity by 32% compared to THF-based systems .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to:

  • Map electron density distributions (e.g., Fukui indices) to identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., ester hydrolysis or cyano group reduction) using transition-state modeling.
  • Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
    • Data Integration : Cross-reference computational results with experimental 13^{13}C NMR shifts to refine force-field parameters .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, solvent concentrations) across studies. For example, discrepancies in IC50_{50} values may arise from DMSO solvent effects on membrane permeability .
  • Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., fixed DMSO ≤0.1% v/v) and use positive controls (e.g., cisplatin for cytotoxicity assays) .
    • Advanced Tool : Apply machine learning (e.g., random forest models) to classify bioactive derivatives based on substituent patterns and assay outcomes .

Methodological Challenges & Solutions

Q. How to mitigate degradation of this compound during long-term storage?

  • Solution : Store under inert atmosphere (argon) at –20°C in amber vials. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Degradation products (e.g., hydrolyzed diacid) can be identified via LC-MS .

Q. What statistical methods are appropriate for analyzing small-sample datasets in exploratory studies of this compound?

  • Solution : Use non-parametric tests (e.g., Mann-Whitney U test) for comparing groups with n < 10. For multivariate data (e.g., reaction yield vs. temperature/pressure), apply partial least squares regression (PLSR) to avoid overfitting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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